(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a phenylethyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of an appropriate aldehyde with an amine to form an enamine intermediate.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Formation of the Final Product: The final step involves the reaction of the cyano-substituted intermediate with a trifluoromethyl-substituted phenyl compound under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(1-phenylethyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(E)-2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness
(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c1-13(15-7-3-2-4-8-15)24-18(25)16(12-23)10-14-6-5-9-17(11-14)19(20,21)22/h2-11,13H,1H3,(H,24,25)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBJZWJVZVEMMJ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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